molecular formula C11H13ClN2O2 B3034302 1-(3-Chloro-4-nitrophenyl)piperidine CAS No. 154388-59-7

1-(3-Chloro-4-nitrophenyl)piperidine

Cat. No.: B3034302
CAS No.: 154388-59-7
M. Wt: 240.68 g/mol
InChI Key: OUQALCRSHGQYBG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-nitrophenyl)piperidine, or 1-CNP, is an organic compound that is commonly used in laboratory experiments. It is a versatile compound with many applications in scientific research and is widely used in the study of biochemical and physiological processes. 1-CNP has a wide range of properties that make it useful for a variety of experiments, from the synthesis of other compounds to the study of mechanisms of action.

Scientific Research Applications

Ionic Liquid Influence on Reaction Rates

Research by Millán et al. (2013) investigated the impact of ionic liquids on the rate and mechanism of reactions involving piperidine. They focused on the aminolysis of p-nitrophenyl acetate by different secondary amines, including piperidine, in various solvents. This study highlights the role of medium effects on the reaction rates, providing valuable insights into the chemical behavior of compounds like 1-(3-Chloro-4-nitrophenyl)piperidine in different environments (Millán et al., 2013).

Kinetics of Alicyclic Amine Reactions

The kinetic behavior of alicyclic amines, including piperidine, in reactions with various nitrophenyl thionocarbonates was studied by Castro et al. (2001). Their findings provide a comprehensive understanding of the reaction kinetics and mechanisms, essential for pharmaceutical and chemical applications involving compounds like this compound (Castro et al., 2001).

Structural Studies and Enantiomeric Resolution

A study by Ali et al. (2016) conducted enantiomeric resolution and simulation studies on various stereomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. Their research, focusing on chiral resolution and molecular interactions, can be relevant to understanding the structural aspects of this compound (Ali et al., 2016).

Bioactivity of Piperidine Derivatives

Research on the synthesis and bioactivity of Mannich bases with piperidine moieties, conducted by Unluer et al. (2016), revealed insights into the cytotoxicity and enzyme inhibitory activities of these compounds. This research is pertinent to understanding the biological activities of this compound derivatives (Unluer et al., 2016).

Reactivity in Nucleophilic Substitution Reactions

The work by Braz and Echevarria (1996) on the nucleophilic substitution reactions of 3-N-(4-chloro-3-nitrophenyl)sydnone with piperidine provides important information on the reactivity of similar nitrophenyl compounds in substitution reactions (Braz, & Echevarria, 1996).

Future Directions

The future directions for the study and application of 1-(3-Chloro-4-nitrophenyl)piperidine could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

1-(3-chloro-4-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQALCRSHGQYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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